1,1-Cyclohexanediacetic acid mono methyl ester is a chemical compound with the molecular formula . It is classified as a diacid derivative and is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of gabapentin, a medication used to treat seizures and neuropathic pain. The compound features two carboxylic acid groups and one methyl ester group, contributing to its reactivity and utility in organic synthesis.
This compound can be derived from cyclohexanedicarboxylic acid through esterification with methanol. The synthesis of 1,1-cyclohexanediacetic acid mono methyl ester has been documented in various patents and scientific literature, highlighting its importance in chemical manufacturing and pharmaceutical applications .
1,1-Cyclohexanediacetic acid mono methyl ester falls under the category of organic compounds, specifically as a carboxylic acid derivative. It is relevant in both industrial and research settings due to its functional groups that allow for further chemical transformations.
The primary method for synthesizing 1,1-cyclohexanediacetic acid mono methyl ester involves the reaction of cyclohexanedicarboxylic acid with methanol. This process typically requires an acid catalyst to facilitate the esterification reaction.
Technical Details:
In addition to direct esterification, alternative synthetic routes have been explored using intermediates like cyclohexanediacetic acid monoamide, which can be converted into the methyl ester through further reactions .
The molecular structure of 1,1-cyclohexanediacetic acid mono methyl ester consists of a cyclohexane ring with two carboxylic acid groups at the 1-position and a methyl ester group. The structural formula can be represented as follows:
1,1-Cyclohexanediacetic acid mono methyl ester participates in various chemical reactions typical for carboxylic acids and esters. These include:
Technical Details:
The mechanism of action for 1,1-cyclohexanediacetic acid mono methyl ester primarily involves its reactivity due to the presence of carboxylic acid functionalities. In biological systems or synthetic pathways, it may undergo transformations that lead to pharmacologically active compounds.
In the context of pharmaceutical applications:
Relevant data indicates that this compound exhibits typical behavior for esters and diacids, making it a versatile building block in organic synthesis .
1,1-Cyclohexanediacetic acid mono methyl ester has several scientific uses:
The initial synthetic pathways for 1,1-cyclohexanediacetic acid mono methyl ester (CAS 60142-94-1, MF: C₁₁H₁₈O₄, MW: 214.26) emerged from broader investigations into cyclohexane-functionalized diacids and their derivatives [1] [2]. Early routes typically involved selective mono-esterification of 1,1-cyclohexanediacetic acid (CHDAA), a compound accessible via the hydrogenation of phenyl-based precursors. A significant challenge was achieving regioselectivity, as the symmetrical structure of CHDAA risked di-ester formation. Initial methods employed Fischer esterification under controlled stoichiometry, using a limited methanol-to-acid ratio (typically 1:1) and acid catalysis (e.g., sulfuric acid) at reflux temperatures. This yielded a mixture requiring complex purification due to the presence of unreacted diacid and diester byproducts [5].
Table 1: Evolution of Synthetic Methods for 1,1-Cyclohexanediacetic Acid Mono Methyl Ester
Synthetic Era | Primary Method | Key Challenge | Typical Yield/Purity |
---|---|---|---|
Early Routes (Pre-2000s) | Fischer esterification of CHDAA | Regioselectivity control, separation of diacid/diester | ~50-60%, <90% purity |
Anhydride Route (2000s) | Amination of CHDAAn + Partial Hydrolysis/Esterification | Control of reaction conditions, crystallization optimization | ~75%, >99.5% purity [5] |
Modern Commercial | Optimized anhydride route or direct separation | Scalability, cost-effectiveness | 85.0-99.8% (Supplier Grades) [2] |
The nomenclature evolved alongside synthetic advancements. Initially described descriptively as "mono-methyl 1,1-cyclohexylidenediacetate," systematic naming under IUPAC conventions standardized it as 1,1-cyclohexanediacetic acid mono methyl ester. This clarified its relationship to its parent diacid and its diester counterpart. The advent of the anhydride route marked a pivotal shift. As detailed in patent WO2003002517A1, 1,1-cyclohexanediacetic anhydride (CHDAAn) served as a crucial precursor. While the patent primarily targets the monoamide (a gabapentin intermediate), the described synthesis of CHDAAn – via refluxing CHDAA with acetic anhydride followed by distillation – provided a highly reactive intermediate. Hydrolysis or controlled alcoholysis of this anhydride later became a preferred route to the mono methyl ester, offering superior selectivity and yield compared to direct esterification [5].
The structural characterization of 1,1-cyclohexanediacetic acid mono methyl ester relied heavily on comparative analysis with simpler cyclohexane carboxylates and advances in spectroscopic techniques:
Differentiation from Isomers and Byproducts: A major milestone was the development of robust HPLC and GC-MS methods capable of distinguishing the mono methyl ester from its structural isomer (where substitution might not be geminal) and from impurities like the diacid or diester. Patent WO2003002517A1 highlights the critical role of HPLC in monitoring reactions involving CHDAAn derivatives and in purity assessment of final products like the monoamide, methodologies directly transferable to characterizing the mono methyl ester [5]. Commercial suppliers now routinely provide HPLC purity data (e.g., 85.0-99.8%) [2].
Crystal Structure Insights: While specific crystal data for the mono methyl ester wasn't found in the provided results, purification methods described for the closely related monoamide (crystallization from aqueous acetonitrile yielding >99.5% purity) [5] suggest that similar crystallization studies could provide definitive structural confirmation via X-ray diffraction for the mono methyl ester, confirming the spatial arrangement around the pivotal C1 carbon.
1,1-Cyclohexanediacetic acid mono methyl ester occupies a significant niche in cyclohexane-based ester chemistry, acting as a bridge between simple esters and complex, multifunctional derivatives:
Building Block Complexity: Its structure – featuring a stable cyclohexane core, a reactive carboxylic acid, and a stable methyl ester – made it a versatile synthon. It enabled the synthesis of unsymmetrically substituted cyclohexane derivatives that were difficult to access otherwise. For instance, the free carboxylic acid could be selectively functionalized (e.g., to amides like CHDAAM [5], or other esters) while preserving the methyl ester group, allowing for sequential derivatization strategies crucial in pharmaceutical (e.g., gabapentin precursors) and polymer chemistry. This contrasted with simpler monoesters like methyl cyclohexaneacetate, which offered only one reactive handle [3] [6].
Model for Steric and Electronic Effects: The geminal disubstitution imparts significant steric crowding around the C1 carbon. Studying the reactivity of its carboxylic acid group, compared to less hindered analogs like cyclohexaneacetic acid methyl ester, provided valuable insights into the influence of steric bulk on reaction kinetics (e.g., esterification, amidation rates) and equilibrium constants [5].
Catalysis and Industrial Relevance: Research into methyl ester promotion of reactions like methanol dehydration to dimethyl ether (DME) highlighted the importance of ester chain structure. Studies showed that methyl carboxylate esters, particularly those with alkyl chains (like methyl hexanoate), are potent promoters on acidic zeolites like H-ZSM-5 [7]. While 1,1-cyclohexanediacetic acid mono methyl ester itself wasn't specifically tested in the provided results, its structural similarity (possessing a methyl ester group attached to an aliphatic chain) places it within this chemically relevant class. It exemplifies how the structure of the ester group (chain length, steric constraints near the carbonyl) influences adsorption strength on catalyst acid sites and subsequent reactivity, contributing to the design of more efficient catalytic processes [7].
Table 2: Significance of Cyclohexane-Based Esters in Key Chemical Domains
Chemical Domain | Example Compounds | Role/Contribution | Evidence from Search Results |
---|---|---|---|
Pharmaceutical Synthesis | 1,1-CH₂DA Mono Methyl Ester, Gabapentin Intermediates | Precursor to bioactive molecules (e.g., via monoamide) | Patent route from anhydride to monoamide [5]; Gabapentin structure [8] |
Catalysis & Reaction Promotion | Methyl n-Hexanoate, Methyl Cyclohexaneacetate | Promoters for methanol dehydration to DME on zeolites | Chain length dependence on promotion efficacy [7] |
Fundamental Steric Studies | Methyl Cyclohexaneacetate vs 1,1-CH₂DA Mono Methyl Ester | Probing steric hindrance effects on reactivity | Comparison of esterification/amination kinetics implied [5] [6] |
Commercial Fine Chemicals | Various Purity Grades (85-99.8%) | Research and industrial applications | Multiple suppliers listing CAS 60142-94-1 [1] [2] |
The commercial availability of 1,1-cyclohexanediacetic acid mono methyl ester from multiple global suppliers (e.g., Conier Chem & Pharma, Career Henan Chemical) in various purities (85.0% to 99.8%) and scales (grams to tons) [2] underscores its established role as a valuable intermediate within cyclohexane-based ester chemistry, facilitating ongoing research and industrial applications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1